![molecular formula C13H16N4O3 B2550666 2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile CAS No. 756869-15-5](/img/structure/B2550666.png)
2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile typically involves the reaction of 2-chloro-5-nitrobenzonitrile with 2-(morpholin-4-yl)ethylamine under specific conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反应分析
2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding amides or esters.
科学研究应用
2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a lead compound for drug development.
Chemical Biology: It is used to study cellular processes and molecular mechanisms in biological systems.
Industrial Applications: The compound may be used in the synthesis of other chemical entities and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes or receptors involved in various biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile can be compared with similar compounds such as:
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has herbicidal activity and is used in agricultural applications.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: This compound is investigated for its pharmacological properties and potential therapeutic applications.
The uniqueness of this compound lies in its specific chemical structure and the functional groups it contains, which confer distinct reactivity and biological activity .
属性
IUPAC Name |
2-(2-morpholin-4-ylethylamino)-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c14-10-11-9-12(17(18)19)1-2-13(11)15-3-4-16-5-7-20-8-6-16/h1-2,9,15H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUJKWJAKUOSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2-fluorobenzyl)-8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550583.png)
![N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2550584.png)
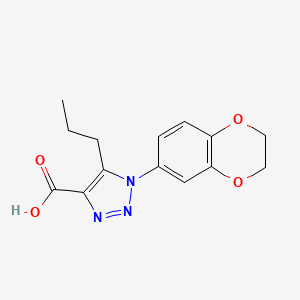
![2-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2550587.png)
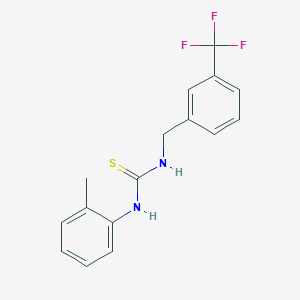
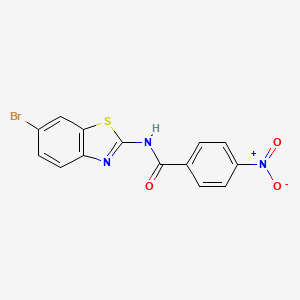
![2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B2550593.png)
![8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-phenoxyethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2550595.png)
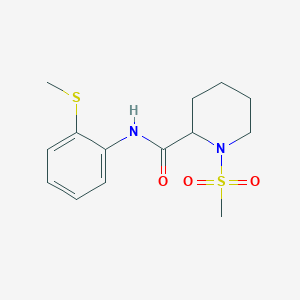
![[(2R,3R)-2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(2,1-benzoxazol-3-yl)methanone;hydrochloride](/img/structure/B2550599.png)
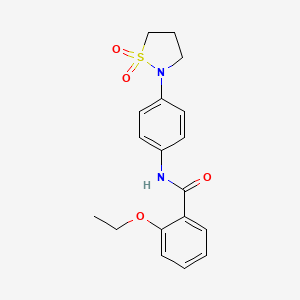

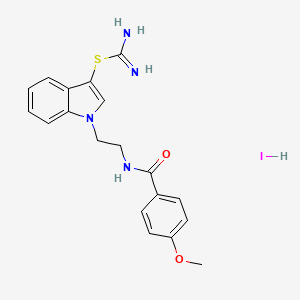
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2550606.png)
